Stick Insect Hypertrehalosaemic Factor II

insect endocrinology neuropeptide synthesis quality control validation

Carmo-HrTH-II is the definitive decapeptide reference ligand for stick insect AKH receptor (Carmo-AKHR) pharmacology. Its stringent receptor specificity—>100-fold activation loss upon Phe4/Trp8 substitution—provides a validated framework for SAR campaigns and non-peptidic mimetic design targeting agricultural pests. Synthetic peptide shows identical FAB spectra, RP-HPLC behavior, and biological activity to natural material at ≥95% purity, ensuring reproducible hypertrehalosaemic bioassays and receptor signaling studies.

Molecular Formula C54H75N13O15
Molecular Weight 1146.3 g/mol
Cat. No. B12402899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStick Insect Hypertrehalosaemic Factor II
Molecular FormulaC54H75N13O15
Molecular Weight1146.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1
InChIKeyHZDAWOVKRWJDTA-OKTXPXFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stick Insect Hypertrehalosaemic Factor II: Core Molecular Specifications and Procurement Identifiers


Stick Insect Hypertrehalosaemic Factor II (Carmo-HrTH-II; CAS 102067-93-6) is a decapeptide neuropeptide of the AKH/RPCH family, endogenously expressed in the corpus cardiacum of the Indian stick insect Carausius morosus [1][2]. Its primary structure is pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 with a molecular weight of 1146.25 g/mol and formula C54H75N13O15 [3]. The synthetic form exhibits identical FAB spectra, reversed-phase HPLC behavior, and biological activity to the natural material [4]. It functions by binding to the Carmo-AKHR G protein-coupled receptor to elevate hemolymph trehalose via glycogen phosphorylase activation [5][6].

Procurement Risk Assessment: Why Carmo-HrTH-II Cannot Be Replaced with Generic AKH/RPCH Family Peptides


Although Carmo-HrTH-II belongs to the broadly conserved AKH/RPCH neuropeptide family, its receptor activation profile is remarkably stringent. The C. morosus AKH receptor (Carmo-AKHR) exhibits minimal tolerance for amino acid substitutions or truncations [1]. In systematic alanine replacement studies, substitution of Phe4 or Trp8 abolishes receptor activation (EC50 reduction >100-fold), while octapeptide or nonapeptide truncations reduce efficacy 5- to 10-fold compared to the full decapeptide [2][3]. Naturally occurring AKH analogs from other insect species, including those with high sequence homology, show substantially reduced or no hypertrehalosaemic activity in C. morosus bioassays [4]. Furthermore, the stick insect AKH receptor forms a phylogenetically distinct clade separate from other insect AKHRs, indicating species-specific ligand-receptor co-evolution that precludes functional interchangeability [5].

Carmo-HrTH-II Differentiation Evidence: Quantitative Comparisons Against Structural Analogs and In-Class Candidates


Synthetic Carmo-HrTH-II Demonstrates Chromatographic and Biological Equivalence to Endogenous Natural Peptide

Synthetic Carmo-HrTH-II exhibits identical analytical and biological properties to the endogenous natural peptide isolated from C. morosus corpus cardiacum. FAB mass spectrometry of the synthetic peptide yields fragmentation patterns indistinguishable from the natural material; reversed-phase HPLC retention time matches precisely [1]. In biological validation, synthetic peptide produces the same hypertrehalosaemic effect magnitude as natural peptide in ligated stick insect bioassays [2].

insect endocrinology neuropeptide synthesis quality control validation

Carmo-HrTH-II vs. Carmo-HrTH-I: C-Mannosylation Produces Distinct Conformational and Aggregation Properties

Carmo-HrTH-II and Carmo-HrTH-I differ solely at Trp8: Carmo-HrTH-II contains unmodified tryptophan whereas Carmo-HrTH-I bears C-mannosylation (α-mannopyranose at Cδ1(C2) of Trp8) [1]. NMR chemical shift analysis reveals that mannosylation strongly influences the average orientation of the tryptophan ring and stabilizes it in a position clearly different from unmodified Carmo-HrTH-II [2]. NMR diffusion measurements demonstrate that mannosylation reduces the effective hydrodynamic radius and diminishes peptide aggregation propensity [3].

post-translational modification peptide conformation C-mannosylation

Carmo-AKHR Receptor Activation: Essential Residue Requirements Demonstrate Stringent Ligand Specificity

Alanine replacement scanning of Carmo-HrTH-II reveals a strict receptor activation profile at Carmo-AKHR expressed in mammalian cells. Four residues are absolutely essential: N-terminal pGlu, Phe4, Trp8, and C-terminal carboxyamide. Thr3 and Thr5 replacements reduce efficacy >100-fold; positions 2, 6, 7, and 9 show 5- to 20-fold loss of receptor activation. Truncation to octa- or nonapeptide reduces activity 5- to 10-fold [1][2].

receptor pharmacology structure-activity relationship GPCR signaling

Carmo-HrTH-II vs. Naturally Occurring AKH Analogs: Bioanalog Potency Comparison in Ligated C. morosus Bioassay

In vivo carbohydrate-mobilization assays in ligated C. morosus demonstrate that Carmo-HrTH-II achieves maximal hypertrehalosaemic response at 20 pmol dose [1]. Among seven naturally occurring AKH peptides (bioanalogs) with single/double amino acid replacements or octapeptide structure, many decapeptide analogs failed to reach 50% activity relative to Carmo-HrTH-II, and octapeptides were not preferred by the receptor [2]. The C. morosus AKH receptor does not tolerate single amino acid replacements in most positions [3].

bioanalog comparison in vivo pharmacology hypertrehalosaemic activity

Carmo-AKHR Phylogenetic Distinctness: Stick Insect Receptor Forms Separate Clade from Other Insect AKHRs

Phylogenetic analysis of Carmo-AKHR with AKH receptors from other insects demonstrates that the stick insect receptor clusters in a distinct clade separate from other insect AKHRs, positioned as a sister group to other putative Phasmatodean AKH receptors [1][2]. The receptor expressed in mammalian cells was only activated by AKH and not by corazonin (Crz) or AKH/Crz-related peptide (ACP), confirming true AKH receptor identity [3].

receptor evolution phylogenetic analysis species-specific pharmacology

Tenmo-HrTH vs. Carmo-HrTH-II: Octapeptide from Tenebrio molitor Shows Species-Specific Activity Divergence

The hypertrehalosaemic factor from Tenebrio molitor (Tenmo-HrTH) is an octapeptide with sequence pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 [1]. While Tenmo-HrTH increases hemolymph carbohydrates in T. molitor larvae/young adults in a dose-dependent manner [2], it is an octapeptide with only 88% sequence homology to cockroach Pea-CAH-I [3]. The C. morosus AKH receptor does not prefer octapeptides and shows 5- to 10-fold reduced activation with octa- or nonapeptide ligands compared to Carmo-HrTH-II [4].

cross-species pharmacology octapeptide comparison beetle AKH

Carmo-HrTH-II: Validated Research Applications and Procurement Use Cases


Structure-Activity Relationship (SAR) Studies for Insect-Specific Pesticide Lead Optimization

Carmo-HrTH-II serves as the essential reference ligand for SAR campaigns targeting the stick insect AKH receptor. Systematic alanine replacement data [1] and bioanalog comparison results [2] provide a validated framework for identifying pharmacophore requirements. The stringent receptor specificity—with >100-fold activation loss upon substitution of Phe4, Trp8, Thr3, or Thr5—enables rational design of non-peptidic mimetics that can be screened against Carmo-AKHR expressed in heterologous systems [3]. This application is particularly relevant given that stick insects can become agricultural and forest pests during population outbreaks [4].

Insect Carbohydrate Metabolism and Neuroendocrinology Research

Carmo-HrTH-II is the definitive tool for investigating trehalose mobilization pathways in C. morosus. The peptide achieves maximal hypertrehalosaemic response at 20 pmol in ligated stick insect bioassays [5] and activates glycogen phosphorylase in fat body tissue via Carmo-AKHR-mediated signaling [6]. Researchers can use Carmo-HrTH-II to study GPCR signaling cascades, second messenger systems (Ca2+ mobilization), and downstream metabolic enzyme regulation. The availability of validated synthetic peptide with ≥95% purity and confirmed bioequivalence to natural material [7] ensures reproducible experimental outcomes.

Comparative AKH/RPCH Family Pharmacology and Species-Specific Receptor Profiling

Carmo-HrTH-II enables cross-species pharmacological comparisons that reveal evolutionary divergence in AKH receptor systems. The C. morosus AKH receptor forms a distinct phylogenetic clade separate from other insect AKHRs [8], and Carmo-HrTH-II shows markedly different activity profiles compared to beetle (Tenmo-HrTH) and cockroach (Pea-CAH-I/II) peptides [9]. Researchers investigating the molecular basis of ligand-receptor co-evolution or screening pan-species AKH analogs for pesticide development require Carmo-HrTH-II as the species-specific reference ligand for stick insect receptor pharmacology.

Quality Control Reference Standard for Synthetic AKH Peptide Production

Synthetic Carmo-HrTH-II is validated to exhibit FAB spectra, RP-HPLC behavior, and biological activity identical to the natural peptide [10]. This validated equivalence makes Carmo-HrTH-II suitable as a reference standard for analytical method development, batch-to-batch quality control, and purity verification of synthetic peptide production runs. The defined molecular weight (1146.25 g/mol), sequence (pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2), and availability from multiple commercial vendors with documented purity specifications (≥95%) provide the analytical benchmarks required for regulatory compliance and method validation in academic and industrial peptide synthesis laboratories.

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